2-Chloro-4-fluorobenzyl alcohol

Description

The exact mass of the compound 2-Chloro-4-fluorobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-fluorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

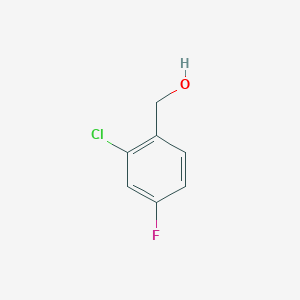

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHMDLLAHZUDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407224 | |

| Record name | 2-Chloro-4-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208186-84-9 | |

| Record name | 2-Chloro-4-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluorobenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-fluorobenzyl Alcohol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzyl alcohol, a halogenated aromatic alcohol, is a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the benzene ring, imparts distinct reactivity and physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed synthetic protocols, key reactions, and significant applications, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Properties

The foundational knowledge of a chemical compound begins with its physical and chemical properties. These parameters are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 208186-84-9 | [1] |

| Molecular Formula | C₇H₆ClFO | [1] |

| Molecular Weight | 160.57 g/mol | [2] |

| Appearance | Off-white to pale yellow crystalline powder | [3] |

| Melting Point | 45-48 °C | [3] |

| Boiling Point | 233.1 °C | [3] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. | [4] |

Synthesis of 2-Chloro-4-fluorobenzyl Alcohol

The most prevalent and efficient method for the synthesis of 2-Chloro-4-fluorobenzyl alcohol is the reduction of its corresponding aldehyde, 2-chloro-4-fluorobenzaldehyde. This transformation can be effectively achieved using common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Diagram of Synthesis Workflow

Caption: Synthesis of 2-Chloro-4-fluorobenzyl alcohol via reduction.

Experimental Protocol: Reduction of 2-Chloro-4-fluorobenzaldehyde with Sodium Borohydride (NaBH₄)

This protocol outlines a standard laboratory procedure for the synthesis of 2-Chloro-4-fluorobenzyl alcohol using sodium borohydride, a mild and selective reducing agent.[5][6]

Materials:

-

2-Chloro-4-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Hydrochloric acid (1M solution)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-fluorobenzaldehyde (1 equivalent) in methanol or ethanol. Place the flask in an ice bath and stir the solution.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

-

Extraction: Remove the organic solvent under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-4-fluorobenzyl alcohol. The product can be further purified by recrystallization or column chromatography if necessary.

Key Reactions of 2-Chloro-4-fluorobenzyl Alcohol

The presence of a primary alcohol functional group makes 2-Chloro-4-fluorobenzyl alcohol a versatile substrate for a variety of chemical transformations.

Diagram of Key Reactions

Caption: Key reactions of 2-Chloro-4-fluorobenzyl alcohol.

Oxidation to 2-Chloro-4-fluorobenzaldehyde

The primary alcohol can be oxidized back to the corresponding aldehyde, a crucial transformation in multi-step syntheses.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol is a common method for the selective oxidation of primary alcohols to aldehydes.

Materials:

-

2-Chloro-4-fluorobenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-Chloro-4-fluorobenzyl alcohol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: Add pyridinium chlorochromate (1.5 equivalents) to the solution in one portion.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Isolation: Wash the silica gel pad with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-chloro-4-fluorobenzaldehyde. Further purification can be achieved by column chromatography.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for preparing ethers from an alcohol and an alkyl halide.[7][8]

Experimental Protocol: Synthesis of a Benzyl Ether

Materials:

-

2-Chloro-4-fluorobenzyl alcohol

-

Sodium hydride (NaH) or a strong base (e.g., KOH)

-

An appropriate alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated ammonium chloride solution

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension in an ice bath.

-

Addition of Alcohol: Slowly add a solution of 2-Chloro-4-fluorobenzyl alcohol (1 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at room temperature until hydrogen evolution ceases.

-

Addition of Alkyl Halide: Cool the resulting alkoxide solution in an ice bath and add the alkyl halide (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the aqueous layer with diethyl ether.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter and concentrate the organic solution under reduced pressure. Purify the crude ether by column chromatography.

Esterification (Fischer Esterification)

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[9][10]

Experimental Protocol: Synthesis of 2-Chloro-4-fluorobenzyl Acetate

Materials:

-

2-Chloro-4-fluorobenzyl alcohol

-

Acetic acid (can be used in excess as the solvent)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Diethyl ether or ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-Chloro-4-fluorobenzyl alcohol (1 equivalent) and an excess of acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress can be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction and Neutralization: Extract the product with diethyl ether or ethyl acetate. Carefully wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, then wash with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purification can be performed by distillation or column chromatography.

Applications in Drug Development and Agrochemicals

2-Chloro-4-fluorobenzyl alcohol is a key intermediate in the synthesis of various high-value molecules.

Pharmaceutical Applications

A notable application of 2-Chloro-4-fluorobenzyl alcohol is in the synthesis of Canagliflozin , an SGLT2 inhibitor used for the treatment of type 2 diabetes.[11][12] The 2-chloro-4-fluorobenzyl moiety is a critical component of the final drug structure. The synthesis of Canagliflozin involves multiple steps where this alcohol or its derivatives are utilized.[13][14][15]

Agrochemical Applications

The presence of halogen atoms in the structure of 2-Chloro-4-fluorobenzyl alcohol makes it a valuable precursor for the synthesis of various agrochemicals, including pesticides and herbicides.[16][17] The incorporation of fluorine and chlorine can enhance the biological activity and metabolic stability of the final products.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with 2-Chloro-4-fluorobenzyl alcohol.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18][19]

-

Avoid inhalation of dust or vapors.[18]

-

Avoid contact with skin and eyes.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

Conclusion

2-Chloro-4-fluorobenzyl alcohol is a versatile and valuable chemical intermediate with a well-defined set of physicochemical properties and a straightforward synthetic route. Its utility in the synthesis of pharmaceuticals, most notably Canagliflozin, and agrochemicals underscores its importance in medicinal and industrial chemistry. A thorough understanding of its reactivity and safe handling practices is essential for its effective and responsible use in research and development.

References

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Fischer Esterification. (2020, June 20). YouTube. Retrieved from [Link]

-

Experiment 10: Fischer Esterification. (n.d.). Retrieved from [Link]

-

Chem Service. (2015, August 20). SAFETY DATA SHEET: 3-Fluorobenzyl alcohol. Retrieved from [Link]

-

Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. (n.d.). Sciforum. Retrieved from [Link]

-

PubMed. (2025, September 25). Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug. Retrieved from [Link]

-

Chemistry Steps. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]

-

Fischer Esterification. (2020, June 20). YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

ChemBK. (n.d.). 2-CHLORO-4-FLUOROBENZYL ALCOHOL. Retrieved from [Link]

-

Semantic Scholar. (2017, December 20). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). US20170114051A1 - Process for preparation of canagliflozin.

-

Semantic Scholar. (n.d.). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN105541815A - Preparation method for canagliflozin.

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-fluorobenzyl alcohol | C7H6ClFO | CID 4982711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-fluorobenzyl Alcohol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. US20170114051A1 - Process for preparation of canagliflozin - Google Patents [patents.google.com]

- 15. CN105541815A - Preparation method for canagliflozin - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. Page loading... [wap.guidechem.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluorobenzyl Alcohol from 2-chloro-4-fluorobenzaldehyde

Abstract

The transformation of 2-chloro-4-fluorobenzaldehyde to 2-Chloro-4-fluorobenzyl alcohol is a fundamental reduction reaction critical for the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] This guide provides a comprehensive exploration of the primary synthetic methodologies, focusing on the chemoselective reduction of the aldehyde functional group. We will delve into the mechanistic underpinnings of metal hydride reductions and catalytic hydrogenation, present detailed, field-proven experimental protocols, and offer insights into process optimization and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for this key synthetic step.

Theoretical Framework: The Chemistry of Aldehyde Reduction

The conversion of an aldehyde to a primary alcohol is a cornerstone of organic synthesis, achieved by the formal addition of two hydrogen atoms across the carbonyl (C=O) double bond. This process is mechanistically driven by the addition of a hydride ion (H⁻) or its equivalent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[4][5] The selection of an appropriate reducing agent is paramount and is dictated by factors such as substrate compatibility, desired chemoselectivity, reaction scale, and safety considerations.

Metal Hydride Reagents

Metal hydrides are a versatile class of reagents that serve as a source of nucleophilic hydride.

-

Sodium Borohydride (NaBH₄): This is a mild and highly selective reducing agent, primarily effective for the reduction of aldehydes and ketones.[5][6] Its operational simplicity and compatibility with protic solvents, such as methanol and ethanol, make it a preferred choice for laboratory-scale synthesis.[7] The reaction proceeds via the nucleophilic attack of a hydride from the borohydride complex onto the carbonyl carbon.[8] One mole of NaBH₄ can, in theory, reduce four moles of an aldehyde.[9]

-

Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful and less selective reducing agent, LiAlH₄ can reduce a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles, in addition to aldehydes and ketones.[10][11] Its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., THF, diethyl ether) as it reacts violently with water and other protic sources.[4][11] While highly effective, its lack of selectivity and stringent handling requirements make it less ideal for this specific transformation unless other functional groups in a more complex substrate also require reduction.

Catalytic Hydrogenation

This heterogeneous catalytic method involves the reaction of a substrate with molecular hydrogen (H₂) in the presence of a metal catalyst.[12] Common catalysts include palladium on activated carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is clean, generating the product and no reagent-derived byproducts, which simplifies purification. However, it requires specialized equipment, such as a Parr hydrogenation apparatus, to handle pressurized hydrogen gas safely.[12] This method is highly efficient and often favored for industrial-scale production.[13]

Experimental Protocols: Synthesis and Purification

The following protocols provide detailed, step-by-step procedures for the synthesis of 2-Chloro-4-fluorobenzyl alcohol. Method A, utilizing sodium borohydride, is recommended for its safety, selectivity, and ease of execution on a standard laboratory scale.

Method A: Reduction via Sodium Borohydride

This procedure is favored for its operational simplicity and high chemoselectivity.

Reaction Scheme: 2-chloro-4-fluorobenzaldehyde + NaBH₄ --(Methanol)--> 2-Chloro-4-fluorobenzyl alcohol

Materials and Equipment:

-

2-chloro-4-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-fluorobenzaldehyde (10.0 g, 63.1 mmol) in methanol (100 mL).

-

Reagent Addition: Cool the resulting solution to 0 °C using an ice-water bath. Slowly add sodium borohydride (1.43 g, 37.8 mmol, 0.6 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde spot is no longer visible.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl (approx. 50 mL) until gas evolution ceases and the pH is slightly acidic (pH ~6).

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Trustworthiness Check: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 2-Chloro-4-fluorobenzyl alcohol as a white crystalline solid.[14]

Method B: Catalytic Hydrogenation

This method is highly efficient, particularly for larger-scale synthesis, and results in a cleaner workup.

Reaction Scheme: 2-chloro-4-fluorobenzaldehyde + H₂ --(Pd/C, Ethanol)--> 2-Chloro-4-fluorobenzyl alcohol

Materials and Equipment:

-

2-chloro-4-fluorobenzaldehyde

-

Palladium on carbon (5% Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas source (cylinder or balloon)

-

Parr hydrogenation apparatus or a suitable high-pressure vessel

-

Celite™ or a similar filter aid

Step-by-Step Procedure:

-

Vessel Charging: To a high-pressure hydrogenation vessel, add a solution of 2-chloro-4-fluorobenzaldehyde (10.0 g, 63.1 mmol) in ethanol (100 mL).

-

Catalyst Addition: Carefully add 5% Pd/C (0.5 g, 5% w/w) to the solution. Safety Note: Pd/C can be pyrophoric and should be handled with care, preferably in a wetted state or under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge the system with an inert gas (e.g., nitrogen) before introducing hydrogen gas. Pressurize the vessel with H₂ (e.g., to 50 psi) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction is complete when hydrogen uptake ceases. This can be monitored via the pressure gauge on the apparatus.

-

Catalyst Removal: Carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the pure 2-Chloro-4-fluorobenzyl alcohol.

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Method A: Sodium Borohydride | Method B: Catalytic Hydrogenation |

| Primary Reagent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |

| Catalyst | None | 5% Palladium on Carbon (Pd/C) |

| Typical Solvent | Methanol, Ethanol | Ethanol, Ethyl Acetate |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Pressure | Atmospheric | Elevated (e.g., 50 psi) |

| Workup | Aqueous Quench & Extraction | Filtration & Solvent Evaporation |

| Key Advantage | Simplicity, Selectivity | High Atom Economy, Scalability |

| Key Disadvantage | Reagent Waste | Requires Specialized Equipment |

| Table 1. Comparison of primary synthetic methods for the reduction of 2-chloro-4-fluorobenzaldehyde. |

| Property | Data | Source |

| Molecular Formula | C₇H₆ClFO | [14] |

| Molecular Weight | 160.57 g/mol | [14] |

| Appearance | White to light yellow crystalline powder | [14][15] |

| Melting Point | 45-48 °C | [2][14] |

| ¹H NMR (CDCl₃) | δ ~7.3-7.0 (m, 3H, Ar-H), ~4.7 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) | [16][17] |

| ¹³C NMR (CDCl₃) | δ ~160 (d, JCF), ~140-115 (Ar-C), ~60-65 (CH₂) | [16][18] |

| Table 2. Physicochemical and representative spectroscopic data for 2-Chloro-4-fluorobenzyl alcohol. |

Process Visualization

Caption: General experimental workflow for the NaBH₄ reduction.

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Conclusion

The reduction of 2-chloro-4-fluorobenzaldehyde to 2-Chloro-4-fluorobenzyl alcohol is a robust and high-yielding transformation essential for accessing more complex molecular targets. The selection between sodium borohydride reduction and catalytic hydrogenation is primarily a function of scale, available infrastructure, and specific project requirements. For laboratory applications, the NaBH₄ method offers an excellent balance of efficiency, safety, and simplicity. For industrial applications, the atom economy and reduced waste stream of catalytic hydrogenation present significant advantages. This guide provides the necessary theoretical and practical framework for researchers to confidently execute and optimize this critical synthetic step.

References

-

Guidechem. How to synthesize 2-Chloro-4-fluorobenzaldehyde?

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023).

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

-

Wikipedia. Reductions with metal alkoxyaluminium hydrides.

-

Master Organic Chemistry. LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. (2011).

-

Slideshare. LiAlH4.

-

The Royal Society of Chemistry. c6cy02413k1.pdf.

-

ChemicalBook. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 13C NMR spectrum.

-

Google Patents. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.

-

Google Patents. US4845304A - Process for producing fluorobenzaldehydes.

-

National Institutes of Health. Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium - PMC.

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).

-

ChemicalBook. 2-Chlorobenzyl alcohol(17849-38-6) 1H NMR spectrum.

-

ChemicalBook. 2-CHLORO-4-FLUOROBENZYL ALCOHOL.

-

Ningbo Inno Pharmchem Co.,Ltd. High-Purity 2-Chloro-4-fluorobenzyl Alcohol: Your Key Organic Synthesis Intermediate.

-

Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.

-

Tokyo Chemical Industry Co., Ltd. 2-Chloro-4-fluorobenzyl Alcohol 208186-84-9.

-

The Royal Society of Chemistry. Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II).

-

National Library of Medicine. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation.

-

Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. (2010).

-

AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Chemoselective Transfer Hydrogenation of Aldehydes with Ammonium Formate Catalyzed by Ruthenium Pincer Complexes. (2022).

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate.

-

YouTube. NaBH4 & LiAlH4 Reductions (IOC 23). (2022).

-

Google Patents. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.

-

Texas Tech University. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater.*

-

Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.

-

Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

-

ResearchGate. Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. (2025).

-

Sigma-Aldrich. 4-Fluorobenzyl alcohol 97%.

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 2. LiAlH4 | PPT [slideshare.net]

- 12. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 13. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 14. 2-CHLORO-4-FLUOROBENZYL ALCOHOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. 2-Chloro-4-fluorobenzyl Alcohol | 208186-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. rsc.org [rsc.org]

- 17. 2-Chlorobenzyl alcohol(17849-38-6) 1H NMR spectrum [chemicalbook.com]

- 18. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 2-Chloro-4-fluorobenzyl alcohol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzyl alcohol is a halogenated aromatic alcohol that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its strategic substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts unique reactivity and physicochemical properties. This guide provides a comprehensive overview of its core chemical data, synthesis, and applications, with a particular focus on its relevance in pharmaceutical and agrochemical research and development.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of a chemical entity is paramount for its effective application in synthesis and product development.

Molecular Identity

The molecular formula and weight are foundational to all stoichiometric calculations and analytical interpretations.

| Property | Value | Source |

| Molecular Formula | C7H6ClFO | [1][2][3][4] |

| Molecular Weight | 160.57 g/mol | [4] |

| IUPAC Name | (2-chloro-4-fluorophenyl)methanol | [3] |

| CAS Registry Number | 208186-84-9 | [1][3][4] |

Physicochemical Characteristics

These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| Appearance | White to light yellow or light orange powder/crystal | [4] |

| Melting Point | 45-48 °C | [2][4][5] |

| Boiling Point | ~218-220 °C (estimated) | [2] |

| Solubility | Soluble in methanol | [4] |

Synthesis and Reactivity

The synthesis of 2-Chloro-4-fluorobenzyl alcohol typically involves the reduction of the corresponding aldehyde or carboxylic acid.

Synthetic Pathway Overview

A common laboratory-scale synthesis involves the reduction of 2-Chloro-4-fluorobenzaldehyde. This transformation can be achieved using various reducing agents.

Caption: General synthesis of 2-Chloro-4-fluorobenzyl alcohol via reduction.

Key Reactivity Insights

The chemical behavior of 2-Chloro-4-fluorobenzyl alcohol is dictated by its primary functional groups: the hydroxyl group and the halogen-substituted aromatic ring.

-

Hydroxyl Group: The primary alcohol moiety is a versatile functional handle, readily participating in oxidation, esterification, and etherification reactions. For instance, oxidation can yield 2-chloro-4-fluorobenzaldehyde or 2-chloro-4-fluorobenzoic acid, depending on the reaction conditions.

-

Aromatic Ring: The chlorine and fluorine substituents modulate the electron density of the benzene ring, influencing its susceptibility to electrophilic aromatic substitution. These halogens also provide sites for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Applications in Research and Development

The unique structural features of 2-Chloro-4-fluorobenzyl alcohol make it a valuable intermediate in several high-value chemical industries.

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of both chlorine and fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of a drug molecule. The introduction of fluorine, in particular, can improve metabolic stability, binding affinity, and membrane permeability.[6]

Agrochemical Development

In the agrochemical sector, 2-Chloro-4-fluorobenzyl alcohol is utilized in the creation of novel pesticides, herbicides, and fungicides.[7] The specific halogenation pattern can contribute to the target specificity and efficacy of the final product.

Workflow: Integration into a Synthetic Route

The following diagram illustrates a conceptual workflow for the incorporation of 2-Chloro-4-fluorobenzyl alcohol into a drug discovery pipeline.

Sources

- 1. 2-chloro-4-fluorobenzyl alcohol [stenutz.eu]

- 2. chembk.com [chembk.com]

- 3. 2-Chloro-4-fluorobenzyl alcohol | C7H6ClFO | CID 4982711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-4-FLUOROBENZYL ALCOHOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-CHLORO-4-FLUOROBENZYL ALCOHOL CAS#: 208186-84-9 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

spectral data for 2-Chloro-4-fluorobenzyl alcohol (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-4-fluorobenzyl Alcohol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-Chloro-4-fluorobenzyl alcohol (CAS RN: 208186-84-9), a key intermediate in various organic syntheses, including pharmaceuticals and agrochemicals.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a field-proven interpretation grounded in fundamental principles of spectroscopic analysis. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a robust characterization of this molecule.

Molecular Structure and Spectroscopic Overview

2-Chloro-4-fluorobenzyl alcohol is a disubstituted aromatic alcohol with the molecular formula C₇H₆ClFO.[2] Its structural integrity and purity are paramount in multi-step syntheses, making unambiguous spectroscopic characterization essential. The presence of chlorine, fluorine, a hydroxyl group, and a substituted benzene ring provides a rich tapestry of spectroscopic signals that, when correctly interpreted, serve as a definitive fingerprint for the molecule.

Figure 1: Molecular Structure of 2-Chloro-4-fluorobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For 2-Chloro-4-fluorobenzyl alcohol, both ¹H and ¹³C NMR provide critical information on the electronic environment of each nucleus.

Experimental Protocol: NMR

A standardized protocol for NMR analysis ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-fluorobenzyl alcohol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, such as a Bruker Avance-III (e.g., 400 or 500 MHz).[3]

-

¹H NMR Acquisition: Record the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Record the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[4]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments. The predicted chemical shifts and coupling patterns are based on established substituent effects and data from analogous compounds like 2-chlorobenzyl and 4-fluorobenzyl alcohols.[5][6]

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂- (Benzylic H) | ~4.7 | Doublet (d) | JH,OH ≈ 6 Hz |

| -OH (Alcohol H) | ~2.5 (variable) | Triplet (t) | JH,OH ≈ 6 Hz |

| H-3 (Aromatic) | ~7.2-7.3 | Doublet of Doublets (dd) | JH3,H5 ≈ 2.5 Hz, JH3,F ≈ 9 Hz |

| H-5 (Aromatic) | ~7.4-7.5 | Doublet of Doublets (dd) | JH5,H6 ≈ 8.5 Hz, JH5,H3 ≈ 2.5 Hz |

| H-6 (Aromatic) | ~7.1-7.2 | Triplet of Doublets (td) or dd | JH6,H5 ≈ 8.5 Hz, JH6,F ≈ 5.5 Hz |

Causality and Field Insights:

-

Benzylic Protons (-CH₂-): These protons are adjacent to both the aromatic ring and the electronegative oxygen, shifting them downfield to ~4.7 ppm. In a non-viscous solvent, they will likely show coupling to the hydroxyl proton.

-

Aromatic Protons (H-3, H-5, H-6): The substitution pattern creates a complex splitting environment.

-

The chlorine atom at C-2 and the fluorine at C-4 are electron-withdrawing, influencing the chemical shifts of the adjacent protons.

-

Crucially, the fluorine atom (¹⁹F, spin I=½) couples to the protons, leading to additional splitting. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei (³JH,F > ⁴JH,F). H-3 and H-6 will show significant coupling to the fluorine nucleus.

-

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. Its coupling to the benzylic protons may be broadened or disappear upon addition of D₂O.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (¹³C-¹⁹F Coupling) |

| -CH₂- (Benzylic C) | ~63-65 | Singlet (s) |

| C-1 (Ar-CH₂) | ~138-140 | Doublet (d) |

| C-2 (Ar-Cl) | ~133-135 | Doublet (d) |

| C-3 (Ar-H) | ~115-117 | Doublet (d) |

| C-4 (Ar-F) | ~161-164 | Doublet (d) |

| C-5 (Ar-H) | ~129-131 | Doublet (d) |

| C-6 (Ar-H) | ~114-116 | Doublet (d) |

Causality and Field Insights:

-

C-F Coupling: The most prominent feature is the large one-bond coupling constant (¹JC,F) for C-4, resulting in a doublet with a splitting of approximately 245-250 Hz. Couplings over two bonds (²JC,F to C-3 and C-5) and three bonds (³JC,F to C-2 and C-6) will also be observed as smaller doublets, providing definitive assignment of the aromatic carbons.[7]

-

Substituent Effects: The C-Cl (C-2) and C-F (C-4) carbons are significantly influenced by the electronegativity of the halogens. The C-4 carbon, directly attached to fluorine, is shifted significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[8]

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and report their positions in wavenumbers (cm⁻¹).

IR Spectral Interpretation

The IR spectrum is dominated by absorptions corresponding to the hydroxyl, aromatic, and carbon-halogen bonds.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity/Shape |

| O-H Stretch (Alcohol) | 3650 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

| C-F Stretch (Aryl Fluoride) | 1250 - 1100 | Strong |

| C-Cl Stretch (Aryl Chloride) | 1100 - 1000 | Medium |

Causality and Field Insights:

-

O-H Stretch: The most prominent peak will be the broad, strong absorption for the O-H stretch, a hallmark of alcohols.[9] The broadening is a direct result of intermolecular hydrogen bonding.

-

Aromatic Region: The C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. The specific pattern of out-of-plane C-H bending bands (900-675 cm⁻¹) can provide clues about the substitution pattern, though this can be complex in polysubstituted rings.

-

Carbon-Halogen Stretches: Strong absorptions corresponding to the C-F and C-Cl stretches are expected in the fingerprint region, confirming the presence of these halogens on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, typically using an electron beam of 70 eV.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

MS Spectral Interpretation

The mass spectrum will reveal the molecular ion and characteristic fragment ions.

| m/z Value | Proposed Ion/Fragment | Comments |

| 160/162 | [C₇H₆ClFO]⁺˙ (Molecular Ion) | The M⁺ and M+2 peaks should appear in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.[10] |

| 142/144 | [M - H₂O]⁺˙ | Loss of a water molecule (dehydration), a common fragmentation for alcohols.[11] |

| 125 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 109 | [C₇H₆O]⁺˙ or similar | Complex rearrangement and fragmentation. |

Predicted Collision Cross Section Data: [12]

-

[M+H]⁺: m/z 161.01640, Predicted CCS 125.1 Ų

-

[M-H]⁻: m/z 159.00184, Predicted CCS 126.8 Ų

Causality and Field Insights:

-

Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) is a powerful diagnostic tool. The observation of an M+2 peak with approximately one-third the intensity of the molecular ion peak is definitive evidence for a single chlorine atom.[10]

-

Fragmentation Pathways: Benzyl alcohols typically undergo characteristic fragmentation. The loss of water (18 Da) is a common pathway. Alpha-cleavage (cleavage of the bond between the aromatic ring and the benzylic carbon) is also possible.

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Chloro-4-fluorobenzyl alcohol | C7H6ClFO | CID 4982711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluorobenzylic alcohol | C7H7FO | CID 68022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluorobenzyl alcohol(446-51-5) 13C NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. PubChemLite - 2-chloro-4-fluorobenzyl alcohol (C7H6ClFO) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Solubility of 2-Chloro-4-fluorobenzyl Alcohol in Organic Solvents

Executive Summary

2-Chloro-4-fluorobenzyl alcohol is a key chemical intermediate whose utility in pharmaceutical and agrochemical synthesis is fundamentally linked to its behavior in solution.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and designing robust analytical methods. This guide provides a comprehensive overview of the principles governing the solubility of 2-Chloro-4-fluorobenzyl alcohol, summarizes its known qualitative solubility profile, and presents a detailed, field-proven protocol for its quantitative determination using the gold-standard equilibrium shake-flask method.[2] This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solution characteristics.

Introduction to 2-Chloro-4-fluorobenzyl Alcohol

2-Chloro-4-fluorobenzyl alcohol, with the chemical formula C₇H₆ClFO, is a substituted benzyl alcohol derivative.[3] Its molecular structure, featuring a primary alcohol group and a phenyl ring substituted with both chlorine and fluorine atoms, dictates its physicochemical properties and reactivity. This compound serves as a versatile building block in organic synthesis, particularly for constructing more complex molecular architectures required for Active Pharmaceutical Ingredients (APIs) and specialty chemicals.[1] The strategic placement of the halogen atoms influences the electronic properties of the aromatic ring, while the hydroxyl group provides a reactive site for transformations such as oxidation, esterification, and etherification.[1]

Table 1: Physicochemical Properties of 2-Chloro-4-fluorobenzyl Alcohol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆ClFO | [4][5] |

| Molar Mass | 160.57 g/mol | [4][5] |

| Appearance | White crystalline powder | [4][5] |

| Melting Point | 45-48 °C | [4][5] |

| pKa | 13.54 ± 0.10 (Predicted) | [4][5] |

| CAS Number | 208186-84-9 |[3][5] |

Guiding Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (2-Chloro-4-fluorobenzyl alcohol) and the solvent. The widely applied principle of "like dissolves like" serves as an excellent predictive tool.[6][7] This rule indicates that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[6]

The structure of 2-Chloro-4-fluorobenzyl alcohol presents a dual character:

-

Polar Nature: The primary alcohol (-CH₂OH) group is capable of acting as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen lone pairs). This feature promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).

-

Nonpolar Nature: The halogenated benzene ring is hydrophobic and contributes to its solubility in less polar or nonpolar solvents through van der Waals forces.

The interplay between these features determines its solubility profile across a spectrum of organic solvents.

Solubility Profile of 2-Chloro-4-fluorobenzyl Alcohol

Table 2: Qualitative Solubility of 2-Chloro-4-fluorobenzyl Alcohol

| Solvent | Solvent Class | Observed Solubility | Source |

|---|---|---|---|

| Methanol | Polar Protic | Soluble | [4][5][8] |

| Alcohols (general) | Polar Protic | Soluble | [4] |

| Ethers (general) | Polar Aprotic | Soluble | [4] |

| Ketones (general) | Polar Aprotic | Soluble |[4] |

Note: "Soluble" is a qualitative term. For precise process design and development, quantitative determination via a standardized protocol is essential.

Experimental Protocol: Equilibrium Solubility Determination

The saturation shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and reproducibility.[2] The following protocol is a self-validating system designed to yield accurate solubility data.

Rationale and Causality

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. This ensures that the measured concentration represents the maximum amount of solute the solvent can hold under the specified conditions.[9] Using an excess of the solid compound is critical to guarantee that equilibrium is reached and maintained.[2] Temperature control is paramount, as solubility is highly temperature-dependent for most solids.[6][9]

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-Chloro-4-fluorobenzyl alcohol to a sealed vial containing a precise volume of the desired organic solvent. "Excess" means enough solid is added so that it remains clearly visible after the equilibration period.

-

Equilibration: Place the sealed vials in an orbital shaker or on a stir plate with a magnetic stir bar. Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same controlled temperature to let the excess solid settle. Centrifuge the vials to pellet the remaining solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Trustworthiness Check: To avoid aspirating solid particles, which would artificially inflate the measured concentration, it is highly recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent.[2]

-

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of the Experimental Workflow

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Critical Factors Influencing Solubility Measurements

The accuracy of solubility data hinges on the meticulous control of several experimental parameters.

-

Purity of Materials: Both the solute (2-Chloro-4-fluorobenzyl alcohol) and the solvent must be of high purity. Impurities can alter the solution's properties and lead to erroneous results.[9]

-

Temperature: As a critical thermodynamic parameter, temperature must be maintained with high precision (e.g., ± 0.5 °C) throughout the experiment, including the separation step.[9][11]

-

Solid Phase: The crystalline form (polymorph) of the solute can significantly impact solubility. It is crucial to characterize the solid phase before and after the experiment to ensure no polymorphic transformations have occurred.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if measuring in buffered aqueous media, the pH must be precisely controlled and measured before and after equilibration, as the solubility of compounds with acidic or basic functional groups can be highly pH-dependent.[12]

Conclusion

2-Chloro-4-fluorobenzyl alcohol is a valuable synthetic intermediate with a favorable solubility profile in common polar organic solvents like methanol, ethers, and ketones.[4] While quantitative public data is limited, this guide provides the foundational principles and a robust, validated experimental protocol for its determination. By adhering to the detailed shake-flask methodology and carefully controlling critical parameters, researchers and drug development professionals can generate the high-quality, reliable solubility data necessary for successful process development, formulation, and scientific innovation.

References

-

ChemBK. (2024). 2-CHLORO-4-FLUOROBENZYL ALCOHOL. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Sugano, K. (2022). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. ResearchGate. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluorobenzyl alcohol. National Center for Biotechnology Information. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

Chem-Dad. (n.d.). 2-CHLORO-4-FLUOROBENZYL ALCOHOL. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-CHLORO-4-FLUOROBENZYL ALCOHOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

- 8. 2-CHLORO-4-FLUOROBENZYL ALCOHOL CAS#: 208186-84-9 [m.chemicalbook.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-fluorobenzyl Alcohol for Research and Development

This guide provides a comprehensive overview of the safety protocols and handling precautions for 2-Chloro-4-fluorobenzyl alcohol (CAS No. 208186-84-9). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, focusing on the scientific rationale behind safety procedures to foster a proactive culture of safety in the laboratory.

Compound Profile and Physicochemical Properties

2-Chloro-4-fluorobenzyl alcohol is a halogenated aromatic alcohol commonly utilized as a key building block in the synthesis of pharmaceutical intermediates and other complex organic molecules. Its specific substitution pattern makes it a valuable synthon, but also imparts distinct chemical properties and potential hazards that must be thoroughly understood and respected.

The primary risks associated with this compound are not related to flammability or reactivity under standard conditions, but rather to its physiological effects upon contact. As a crystalline solid, the primary exposure routes of concern are inhalation of airborne particulates and direct contact with the skin and eyes.[1]

| Property | Value | Source |

| CAS Number | 208186-84-9 | [2][3][4] |

| Molecular Formula | C₇H₆ClFO | [2][3] |

| Molecular Weight | 160.57 g/mol | [3] |

| Appearance | White to light yellow/orange crystalline powder | [3][4] |

| Melting Point | 45-48 °C | [3] |

| Chemical Stability | Stable under recommended storage conditions |

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. Based on aggregated GHS data, 2-Chloro-4-fluorobenzyl alcohol is classified as an irritant.[2] The halogenated phenyl ring and the reactive alcohol moiety contribute to its irritant properties.

| GHS Classification | Hazard Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Data sourced from ECHA C&L Inventory notifications.[2]

Causality of Hazards:

-

Skin and Eye Irritation: Like many substituted benzyl alcohols, this compound can interact with proteins and lipids in epithelial tissues, leading to irritation. The presence of chloro- and fluoro- substituents can modulate its reactivity and absorption, potentially exacerbating this effect. Direct contact can cause redness, pain, and inflammation.[1][2]

-

Respiratory Irritation: As a fine crystalline powder, the compound can easily become airborne during handling (e.g., weighing, transferring).[1] Inhalation of these particles can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[1][2]

Hierarchy of Controls: From Engineering Solutions to Personal Protection

Effective safety management relies on the "Hierarchy of Controls," a framework that prioritizes the most effective measures for risk reduction. Personal Protective Equipment (PPE) is essential, but it is the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures.

3.1. Engineering Controls

These are the primary, and most critical, measures for controlling exposure at the source.

-

Chemical Fume Hood: All handling of 2-Chloro-4-fluorobenzyl alcohol solid, especially weighing and transfers, must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's airflow contains airborne particulates and prevents them from entering the laboratory atmosphere and the user's breathing zone.[5]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[1]

3.2. Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Designated Areas: Clearly designate specific areas within the lab for handling this compound.

-

Standard Operating Procedures (SOPs): All personnel must be trained on the specific SOPs for this chemical before beginning work.

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[1] Do not eat, drink, or smoke in areas where chemicals are handled.[5][6][7]

3.3. Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard.[8] The appropriate PPE must be selected and worn correctly at all times.[9][10]

-

Eye and Face Protection: Wear chemical safety goggles that provide a seal around the eyes.[8] Standard safety glasses are insufficient. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11][12]

-

Skin Protection:

-

Respiratory Protection: When engineering controls are not sufficient or during a large spill clean-up, NIOSH/MSHA-approved respiratory protection may be required.[8] Use of a respirator requires prior medical clearance and fit-testing.[8]

Standard Operating Procedure: Weighing and Dissolving

This protocol outlines the standard procedure for safely weighing the solid compound and preparing a solution. It is designed as a self-validating system where each step mitigates a specific, identified risk.

Caption: Standard workflow for handling the solid chemical.

Step-by-Step Methodology:

-

Preparation:

-

Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

-

Verify that the chemical fume hood is operational (check airflow monitor).

-

Gather all necessary equipment: spatula, weigh boat, beaker/flask, and the selected solvent.

-

-

Weighing:

-

Perform all weighing operations on a balance placed inside the fume hood.

-

Carefully transfer the desired amount of 2-Chloro-4-fluorobenzyl alcohol from its container to a weigh boat using a clean spatula.

-

Minimize the generation of dust by handling the material gently and avoiding rapid movements.

-

Securely close the primary container immediately after use.

-

-

Dissolution:

-

Place the receiving flask or beaker containing the solvent on a stir plate within the fume hood.

-

Carefully add the weighed solid to the solvent.

-

Rinse the weigh boat with a small amount of the solvent and add the rinsing to the flask to ensure a complete quantitative transfer.

-

-

Decontamination and Cleanup:

-

Wipe down the spatula, balance, and any surfaces inside the fume hood that may have been contaminated.

-

Properly clean all glassware used.

-

-

Waste Disposal:

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area.[16] Keep the container tightly sealed to prevent moisture ingress.

-

Location: Store away from incompatible materials and foodstuffs.[1][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous or exothermic reaction.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

6.1. Spill Response

The response to a spill depends critically on its size and location.

Caption: Decision flowchart for chemical spill response.

-

Minor Spill (Manageable by Lab Personnel):

-

Ensure the area is well-ventilated (work within a fume hood if possible).

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[15][18]

-

Use dry cleanup procedures; avoid generating dust.[1] Carefully sweep the material into a dustpan and place it in a clearly labeled, sealable container for hazardous waste.[1][15]

-

Decontaminate the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.[14][15]

-

Major Spill (Requires Emergency Response):

-

Alert your supervisor and call your institution's emergency services (e.g., Environmental Health & Safety).[14][15]

-

If the material is volatile or poses a fire risk, control all ignition sources.[15][18]

-

Do not attempt to clean up a major spill unless you are part of a trained emergency response team.[17]

6.2. First Aid Measures

In the event of personal exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and running water.[1] Seek medical attention if irritation develops or persists.[1] |

| Inhalation | Move the affected person to fresh air immediately.[19] If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Have the person drink one or two glasses of water. Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention. |

Conclusion

2-Chloro-4-fluorobenzyl alcohol is a valuable chemical intermediate with manageable hazards. Safe handling is contingent upon a comprehensive understanding of its irritant properties, the consistent application of the hierarchy of controls, and preparedness for emergency situations. By integrating the principles and protocols outlined in this guide, research and development professionals can work with this compound effectively while maintaining the highest standards of laboratory safety.

References

- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.

- Unknown. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.

- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.

- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.

- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.

- MilliporeSigma. (2025, May 17). Safety Data Sheet for 4-Chlorobenzyl alcohol.

- Apollo Scientific. (2022, May 19). Safety Data Sheet for 4-Chloro-2-fluorobenzyl alcohol.

- Santa Cruz Biotechnology, Inc. (2016, March 3). Safety Data Sheet for 4-Chloro-3-fluorobenzyl alcohol.

- PubChem. (n.d.). 2-Chloro-4-fluorobenzyl alcohol. National Center for Biotechnology Information.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Chloro-4-fluorobenzyl Alcohol.

- Santa Cruz Biotechnology, Inc. (2015, July 23). Safety Data Sheet for 3-Chloro-2-fluorobenzyl alcohol.

- Loba Chemie. (n.d.). Safety Data Sheet for Benzyl Alcohol GC.

- University of Manitoba. (n.d.). Chemical Spill Response Procedure.

- Fisher Scientific. (2015, March 19). Safety Data Sheet for Benzyl Alcohol.

- MilliporeSigma. (2025, May 12). Safety Data Sheet for 2-Chlorobenzyl alcohol.

- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.

- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.

- The Ohio State University. (n.d.). SOP - Isopropyl Alcohol.

- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.

- Redox. (2022, November 1). Safety Data Sheet Benzyl Alcohol.

- Laboratorium Discounter. (2023, March 6). Safety Data Sheet Benzyl alcohol 99,95+%.

- Carl ROTH. (2020, February 12). Safety Data Sheet: Benzyl alcohol.

- ChemicalBook. (2025, July 5). 2-Fluoro-4-chlorobenzyl bromide - Safety Data Sheet.

- Chongqing Chemdad Co., Ltd. (n.d.). 2-CHLORO-4-FLUOROBENZYL ALCOHOL.

- ChemicalBook. (n.d.). 2-CHLORO-4-FLUOROBENZYL ALCOHOL CAS#: 208186-84-9.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 2-Chloro-4-fluorobenzyl alcohol | C7H6ClFO | CID 4982711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-4-FLUOROBENZYL ALCOHOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-CHLORO-4-FLUOROBENZYL ALCOHOL CAS#: 208186-84-9 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. redox.com [redox.com]

- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 9. sams-solutions.com [sams-solutions.com]

- 10. falseguridad.com [falseguridad.com]

- 11. realsafety.org [realsafety.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 18. umanitoba.ca [umanitoba.ca]

- 19. cfaessafety.osu.edu [cfaessafety.osu.edu]

reactivity of the benzylic alcohol in 2-Chloro-4-fluorobenzyl alcohol

An In-Depth Technical Guide to the Reactivity of the Benzylic Alcohol in 2-Chloro-4-fluorobenzyl Alcohol

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the chemical reactivity of the benzylic alcohol functional group in 2-Chloro-4-fluorobenzyl alcohol (CFBA), a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] We will explore the core reactions this moiety undergoes, focusing on the mechanistic underpinnings and the profound influence of the halogen substituents on the molecule's behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Molecular Architecture and Electronic Landscape

2-Chloro-4-fluorobenzyl alcohol, with the chemical formula C₇H₆ClFO, is a derivative of benzyl alcohol distinguished by two halogen substituents on the aromatic ring: a chlorine atom at the ortho (C2) position and a fluorine atom at the para (C4) position.[1][3] This specific substitution pattern establishes a unique electronic and steric environment that dictates the reactivity of the primary alcohol group (-CH₂OH).

-

Inductive Effects (-I): Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring and the benzylic carbon.

-

Resonance Effects (+R): Both halogens possess lone pairs of electrons that can be donated to the aromatic system via resonance. This effect partially counteracts the inductive withdrawal.[4]

-

Steric Hindrance: The presence of the chlorine atom at the ortho position introduces significant steric bulk around the benzylic alcohol, which can impede the approach of large reagents.[4]

The interplay of these factors governs the propensity of the benzylic alcohol to undergo oxidation, nucleophilic substitution, and other key transformations.

Oxidation to 2-Chloro-4-fluorobenzaldehyde

The oxidation of the primary benzylic alcohol in CFBA to its corresponding aldehyde, 2-Chloro-4-fluorobenzaldehyde, is a cornerstone transformation in organic synthesis.[4] This reaction is critical for creating carbonyl functionalities used in subsequent synthetic steps.

Causality of Experimental Choices

The choice of an oxidizing agent is paramount to prevent over-oxidation to the carboxylic acid, a common side reaction with primary alcohols.[5] Milder, more selective reagents are preferred. While traditional heavy-metal oxidants like pyridinium chlorochromate (PCC) are effective, modern "green" chemistry protocols utilizing catalysts and safer oxidants like H₂O₂ or air are increasingly favored to minimize hazardous waste.[6][7]

Comparative Data on Oxidation Methods

The selection of an oxidant system directly impacts reaction efficiency, time, and yield. The data below, adapted from studies on similarly substituted benzyl alcohols, illustrates this relationship.

| Oxidant/Catalyst System | Substrate | Solvent | Conditions | Yield (%) | Reference |

| Pyridinium Chlorochromate (PCC) | 2-Chlorobenzyl alcohol | Methylene Chloride | 25 °C | >80 | [8] |

| MgFe₂O₄ / Oxone | 2-Chlorobenzyl alcohol | Water | Room Temp | High (not specified) | [9] |

| Thioxanthenone / Air | Substituted Benzyl Alcohols | DMSO | Visible Light | Moderate to Excellent | [6] |

| [BnEt₃N]₄Mo₈O₂₆ / H₂O₂ | Benzyl Alcohol | Hydrogen Peroxide | Reflux | High (not specified) | [7] |

Experimental Protocol: Green Oxidation using a Molybdate Catalyst and H₂O₂

This protocol is based on an environmentally benign method for oxidizing benzyl alcohols. It avoids hazardous solvents and heavy-metal reagents.[7]

Step 1: Catalyst Preparation (Tetra(benzyltriethylammonium) octamolybdate)

-

In a vial, dissolve sodium molybdate dihydrate (0.30 g, 1.2 mmol) and 4 M HCl (0.5 mL, 2.0 mmol) in approximately 1 mL of water.

-

In a separate vial, dissolve benzyltriethylammonium chloride (BTEAC) (0.525 g, 2.30 mmol) in approximately 3 mL of water.

-